molecular formula C9H9ClO3 B1675960 MCPA CAS No. 94-74-6

MCPA

Cat. No.: B1675960
CAS No.: 94-74-6
M. Wt: 200.62 g/mol
InChI Key: WHKUVVPPKQRRBV-UHFFFAOYSA-N
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Description

MCPA is a widely used phenoxy herbicide introduced in 1945. It selectively controls broad-leaf weeds in pasture and cereal crops. The compound is known for its role as a synthetic auxin, which mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the target plants .

Mechanism of Action

Target of Action

MCPA, also known as (4-Chloro-2-methylphenoxy)acetic acid or 2-METHYL-4-CHLOROPHENOXYACETIC ACID, primarily targets the plant growth hormone auxin . Auxins are crucial for plant growth and development, playing a significant role in processes such as cell division, elongation, and differentiation .

Biochemical Pathways

It is known that this compound, like other auxin mimics, disrupts normal plant growth by overstimulating the auxin response pathway . This leads to uncontrolled cell division and elongation, resulting in abnormal growth patterns and eventually plant death .

Pharmacokinetics

This compound, like other organic acids, is excreted via the kidneys by an active mechanism . This process can become saturated at sufficiently high doses in various organisms, including rats, dogs, and humans . The threshold of renal saturation is lower in dogs than in rats and humans .

Result of Action

The primary result of this compound’s action is the death of susceptible plants. By mimicking auxin, this compound causes uncontrolled growth, leading to malformed leaves, stems, and roots . Over time, this abnormal growth disrupts the plant’s normal functions, leading to its death .

Action Environment

This compound is used to selectively control a variety of weeds in arable fields and on grassland . Its efficacy can be influenced by various environmental factors, including the type of soil, weather conditions, and the specific plant species present . For example, this compound is primarily used to reduce the growth of rushes in upland and marginal agricultural land . Inappropriate storage and application practices may lead to the wide dispersal of this compound and its metabolites throughout the environment .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methylphenoxyacetic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with enzymes such as dehydrogenase, urease, β-glucosidase, and alkaline phosphatase . These interactions often result in the inhibition of enzyme activity, affecting various biochemical pathways. For instance, the application of 4-Chloro-2-methylphenoxyacetic acid to soil can inhibit the activity of these enzymes, leading to changes in soil biochemical properties .

Cellular Effects

The effects of 4-Chloro-2-methylphenoxyacetic acid on cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Chloro-2-methylphenoxyacetic acid can inhibit the activity of enzymes involved in nitrogen metabolism, such as urease and dehydrogenase, leading to altered nitrogen cycling in soil . Additionally, it can affect the expression of genes related to stress responses and metabolic processes, thereby impacting overall cellular function .

Molecular Mechanism

At the molecular level, 4-Chloro-2-methylphenoxyacetic acid exerts its effects through various binding interactions with biomolecules. It acts as an auxin, a type of plant hormone, and mimics the action of natural auxins by binding to auxin receptors . This binding leads to the activation or inhibition of specific gene expression pathways, resulting in altered growth and development of plants. Additionally, 4-Chloro-2-methylphenoxyacetic acid can form complexes with metal ions, influencing its bioavailability and activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Chloro-2-methylphenoxyacetic acid over time have been studied extensively in laboratory settings. It has been observed that the compound’s stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 4-Chloro-2-methylphenoxyacetic acid can degrade into various byproducts, which may have different effects on cellular function. Long-term studies have shown that the compound can persist in soil and water, leading to prolonged exposure and potential environmental impacts .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methylphenoxyacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 4-Chloro-2-methylphenoxyacetic acid can cause liver and kidney damage, as well as gastrointestinal issues in animal models . Additionally, chronic exposure to high doses can result in retarded growth rates and other physiological changes .

Metabolic Pathways

4-Chloro-2-methylphenoxyacetic acid is involved in various metabolic pathways, including its degradation and transformation in the environment. The compound can be metabolized by soil microorganisms, leading to the formation of metabolites such as 4-chloro-2-hydroxymethyl phenoxyacetic acid and glycine-conjugated 4-Chloro-2-methylphenoxyacetic acid . These metabolic pathways are crucial for the compound’s breakdown and removal from the environment, influencing its overall impact on soil and water systems .

Transport and Distribution

The transport and distribution of 4-Chloro-2-methylphenoxyacetic acid within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters. The compound is known to be highly mobile in soil, which can lead to its leaching into groundwater and surface water . Additionally, 4-Chloro-2-methylphenoxyacetic acid can be taken up by plants and distributed within different tissues, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of 4-Chloro-2-methylphenoxyacetic acid is essential for understanding its activity and function. The compound can be localized in various cellular compartments, including the cytoplasm and organelles such as the mitochondria and chloroplasts . This localization is often mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action within the cell . Understanding the subcellular localization of 4-Chloro-2-methylphenoxyacetic acid is crucial for elucidating its molecular mechanisms and overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCPA typically involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base. The reaction proceeds via a straightforward substitution mechanism: [ \text{2-methyl-4-chlorophenol} + \text{ClCH}_2\text{CO}_2\text{H} + \text{base} \rightarrow \text{this compound} + \text{base} \cdot \text{HCl} ] This method is efficient and yields high purity products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

MCPA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

MCPA has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
  • Mecoprop
  • Dicamba
  • Fenoprop

Uniqueness

MCPA is unique due to its specific substitution pattern, which provides selective herbicidal activity against broad-leaf weeds while being relatively safe for monocotyledonous crops. Its effectiveness at low concentrations and its role as a synthetic auxin make it a valuable tool in agricultural weed management .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetic acid
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InChI

InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
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InChI Key

WHKUVVPPKQRRBV-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O
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Molecular Formula

C9H9ClO3
Record name MCPA
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DSSTOX Substance ID

DTXSID4024195
Record name 2-(4-Chloro-2-methylphenoxy)acetic acid
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Molecular Weight

200.62 g/mol
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Physical Description

White solid; [Hawley] Slightly beige solid; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
Record name 2-Methyl-4-chlorophenoxyacetic acid
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Solubility

Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/, INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9, SOL IN CARBON TETRACHLORIDE, Free acid insol in water but sodium and amine salts are soluble, Sol in benzene, For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page., Solubility in water: none
Record name 2-METHYL-4-CHLOROPHENOXYACETIC ACID
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Density

1.56 @ 25 °C/15.5 °C, Relative density (water = 1): 1.3
Record name 2-METHYL-4-CHLOROPHENOXYACETIC ACID
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Vapor Pressure

0.0000059 [mmHg], 5.90X10-6 mm Hg, Vapor pressure, Pa at 20 °C: (negligible)
Record name 2-Methyl-4-chlorophenoxyacetic acid
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Impurities

The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol.
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Color/Form

White to light brown solid flakes, crystal powder or liquid., Plates from benzene or toluene, White crystalline solid (pure compd), Colorless crystalline solid (pure)

CAS No.

94-74-6, 3653-48-3
Record name (4-Chloro-2-methylphenoxy)acetic acid
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Record name Acetic acid, 2-(4-chloro-2-methylphenoxy)-
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Record name 2-METHYL-4-CHLOROPHENOXYACETIC ACID
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Melting Point

118-119 °C, Melting point: 115-117 °C /technical grade MCPA/, 113-119 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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